molecular formula C7H7BrN2O2 B3013085 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid CAS No. 1862582-19-1

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid

Cat. No. B3013085
CAS RN: 1862582-19-1
M. Wt: 231.049
InChI Key: CEBZXXJJPVOVME-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1862582-19-1. It has a molecular weight of 231.05 and its IUPAC name is 5-bromo-2-(methylamino)isonicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12). This code provides a detailed description of the molecule’s structure .

Scientific Research Applications

Bromination Reactions

The compound can be used in bromination reactions. For instance, it has been used to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction . The apparent thermodynamics and the reaction kinetics of bromination reaction were explored, and a reaction kinetics model was established .

Synthesis of Pyrano [3,2-b]pyranone Derivatives

Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as an organic–inorganic hybrid heterogeneous catalyst was fabricated and characterized. The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

Cocrystal Formation

2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . This could potentially be extended to 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid.

Synthesis of Polycyclic Azaarenes

2-Amino-5-bromopyridine has been used in the synthesis of 2-amino-5-bromo­pyridinium 3-amino­benzoate salt and polycyclic azaarenes . This could potentially be extended to 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid.

Suzuki Cross-Coupling Reactions

The compound can be used in Suzuki cross-coupling reactions. For instance, a series of novel pyridine derivatives were synthesized by the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-(methylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBZXXJJPVOVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid

CAS RN

1862582-19-1
Record name 5-bromo-2-(methylamino)pyridine-4-carboxylic acid
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